2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
CAS No.: 2548988-57-2
Cat. No.: VC11840082
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-57-2 |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H25N5O2/c1-25-13-17(12-24-25)16-10-22-21(23-11-16)28-18-4-6-26(7-5-18)20(27)19-9-14-2-3-15(19)8-14/h2-3,10-15,18-19H,4-9H2,1H3 |
| Standard InChI Key | YVAQXGPNEWILEZ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5 |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5 |
Introduction
Molecular Description
The compound features a pyrimidine core substituted with:
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A bicyclo[2.2.1]heptene moiety attached via a piperidine linker.
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A pyrazole ring with a methyl substitution.
These structural elements suggest the compound may exhibit both rigidity (due to the bicyclic system) and flexibility (due to the piperidine linker), making it suitable for interactions with biological targets.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, combining heterocyclic chemistry and functional group transformations:
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Pyrimidine Functionalization: The pyrimidine core is first functionalized with reactive groups to allow further substitution.
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Bicyclo[2.2.1]heptene Introduction: The bicyclic ketone is introduced via an amide bond formation with piperidinyl intermediates.
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Pyrazole Coupling: The pyrazole ring is added through condensation reactions involving hydrazines or related precursors.
Example Precursor Reactions
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Piperidine derivatives such as N-Boc-piperidinyl compounds are commonly used as intermediates in similar syntheses .
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β-Enamino diketones can be employed for selective pyrazole formation .
Potential Pharmacological Roles
The compound's heterocyclic structure suggests it may act as:
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A kinase inhibitor, due to the pyrimidine core's ability to mimic ATP binding.
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An anti-inflammatory or antiviral agent, leveraging the bicyclic ketone's rigidity for target specificity.
Structural Analogues
Similar compounds have been explored for:
Biological Activity
While specific data on this compound's activity is unavailable, structural analogues have shown:
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High selectivity indices, indicating favorable therapeutic windows.
Crystallographic Insights
Compounds with similar bicyclic and heterocyclic features often exhibit well-defined binding pockets in protein-ligand complexes due to their rigid frameworks .
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